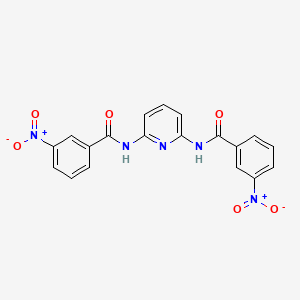

N,N'-pyridine-2,6-diylbis(3-nitrobenzamide)

Descripción

N,N'-bis(3-nitrobenzoil)-2,6-piridindiildiamida es un complejo compuesto orgánico que ha llamado la atención en varios campos científicos debido a su estructura química única y sus propiedades. Este compuesto se caracteriza por la presencia de un anillo de piridina flanqueado por dos grupos nitrobenzamida, lo que lo convierte en un ligando versátil en la química de coordinación y un posible candidato para diversas aplicaciones en química, biología e industria.

Propiedades

Fórmula molecular |

C19H13N5O6 |

|---|---|

Peso molecular |

407.3 g/mol |

Nombre IUPAC |

3-nitro-N-[6-[(3-nitrobenzoyl)amino]pyridin-2-yl]benzamide |

InChI |

InChI=1S/C19H13N5O6/c25-18(12-4-1-6-14(10-12)23(27)28)21-16-8-3-9-17(20-16)22-19(26)13-5-2-7-15(11-13)24(29)30/h1-11H,(H2,20,21,22,25,26) |

Clave InChI |

OCBJUXPDNLHGKD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N,N'-bis(3-nitrobenzoil)-2,6-piridindiildiamida generalmente implica la reacción de 2,6-diaminopiridina con cloruro de 3-nitrobenzoilo en presencia de una base como trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para N,N'-bis(3-nitrobenzoil)-2,6-piridindiildiamida no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala, como la cromatografía continua.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

N,N'-bis(3-nitrobenzoil)-2,6-piridindiildiamida tiene varias aplicaciones en investigación científica:

Biología: Posible uso en el desarrollo de inhibidores enzimáticos o como andamiaje para el diseño de fármacos debido a su capacidad para interactuar con macromoléculas biológicas.

Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.

Industria: Utilizado en el desarrollo de materiales avanzados, como catalizadores para reacciones químicas y componentes en dispositivos electrónicos.

Aplicaciones Científicas De Investigación

3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción de N,N'-bis(3-nitrobenzoil)-2,6-piridindiildiamida depende en gran medida de su aplicación. En la química de coordinación, actúa como un ligando, formando complejos estables con iones metálicos a través de enlaces de coordinación. En sistemas biológicos, puede interactuar con enzimas o receptores, inhibiendo su actividad o modulando su función. Los grupos nitro pueden sufrir reducción para formar intermediarios reactivos que pueden interactuar aún más con objetivos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

N,N'-bis(3-aminobenzoil)-2,6-piridindiildiamida: Estructura similar pero con grupos amino en lugar de grupos nitro.

N,N'-bis(3-metilbenzoil)-2,6-piridindiildiamida: Estructura similar pero con grupos metilo en lugar de grupos nitro.

N,N'-bis(3-clorobenzoil)-2,6-piridindiildiamida: Estructura similar pero con grupos cloro en lugar de grupos nitro.

Unicidad

N,N'-bis(3-nitrobenzoil)-2,6-piridindiildiamida es único debido a la presencia de grupos nitro, que imparten propiedades electrónicas y reactividad distintas. Estos grupos nitro pueden participar en reacciones redox e influir en la capacidad del compuesto para formar complejos de coordinación con iones metálicos. Esto lo convierte en un compuesto valioso para estudiar las interacciones metal-ligando y desarrollar nuevos materiales con propiedades específicas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.